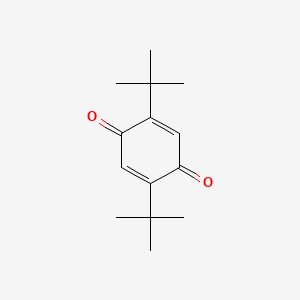

2,5-Di-tert-butylbenzoquinone

Description

Properties

IUPAC Name |

2,5-ditert-butylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYASVWWDLJXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044889 | |

| Record name | 2,5-Di-tert-butylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow crystalline powder; [MSDSonline] | |

| Record name | 2,5-Di-t-butyl-p-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, BENZENE, ACETIC ACID, HOT ALCOHOL | |

| Record name | 2,5-DI-T-BUTYL-P-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW CRYSTALS FROM ALCOHOL | |

CAS No. |

2460-77-7 | |

| Record name | 2,5-Di-tert-butyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2460-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di-t-butyl-p-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2460-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2460-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Di-tert-butylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-di-tert-butyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI-TERT-BUTYL-P-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G893OSV02D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DI-T-BUTYL-P-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

152.5 °C | |

| Record name | 2,5-DI-T-BUTYL-P-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Di-tert-butylbenzoquinone (CAS: 2460-77-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chemistry of a Substituted Benzoquinone

2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ), a yellow crystalline solid, is a prominent member of the substituted p-benzoquinone family. Characterized by the presence of two bulky tert-butyl groups on the benzoquinone ring, this compound exhibits a unique combination of steric and electronic properties that underpin its diverse applications. It serves as a valuable reagent in organic synthesis and has garnered significant interest in medicinal chemistry and materials science.[1] This guide provides a comprehensive technical overview of DTBBQ, encompassing its synthesis, spectral characterization, chemical reactivity, and its burgeoning role in drug development as a potent antibacterial agent.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and safety considerations of a compound is paramount for its effective and safe utilization in a research setting.

| Property | Value | Reference |

| CAS Number | 2460-77-7 | [2] |

| Molecular Formula | C₁₄H₂₀O₂ | [2] |

| Molecular Weight | 220.31 g/mol | [2] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 152-154 °C | |

| Solubility | Insoluble in water; soluble in ether, benzene, acetic acid, and hot alcohol. | [2] |

| InChI Key | ZZYASVWWDLJXIM-UHFFFAOYSA-N | [3] |

Safety Information:

DTBBQ is classified as an irritant.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Synthesis and Purification: A Two-Step Approach

The synthesis of 2,5-di-tert-butylbenzoquinone is typically achieved through a two-step process: the Friedel-Crafts alkylation of hydroquinone followed by the oxidation of the resulting 2,5-di-tert-butylhydroquinone.

Step 1: Synthesis of 2,5-Di-tert-butylhydroquinone

The synthesis of the hydroquinone precursor is a common laboratory procedure.

Reaction Scheme:

Caption: Synthesis of 2,5-Di-tert-butylhydroquinone.

Experimental Protocol:

-

Reaction Setup: In a suitable reactor vessel, combine 14.25% (by weight) hydroquinone with 50% toluene. Heat the mixture to a temperature between 70-100°C with stirring.

-

Reagent Addition: Slowly add a mixture of 10.72% tert-butanol and 25% phosphoric acid to the reaction mixture over a period of 10 to 20 hours. Maintain the reaction temperature at 85-105°C. The slow addition is crucial to favor the formation of the di-substituted product over the mono-substituted byproduct.[4]

-

Work-up: After the addition is complete, separate the phosphoric acid layer from the bottom. Transfer the toluene layer to a crystallizer and cool it to 30-40°C to precipitate the crude 2,5-di-tert-butylhydroquinone.

-

Purification: The crude product can be further purified by recrystallization from a mixture of acetone and water.[5]

Step 2: Oxidation to this compound

The synthesized 2,5-di-tert-butylhydroquinone is then oxidized to the target benzoquinone.

Reaction Scheme:

Caption: Oxidation of 2,5-Di-tert-butylhydroquinone.

Experimental Protocol (General):

A common method for the oxidation of hydroquinones to benzoquinones involves the use of an oxidizing agent such as manganese dioxide in an organic solvent.

-

Reaction Setup: In a round-bottom flask, suspend 2,5-di-tert-butylhydroquinone in a suitable solvent like toluene.

-

Oxidation: Add an excess of powdered manganese dioxide to the suspension. Heat the mixture with stirring, for example, at 70°C for several hours.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the manganese dioxide by filtration, washing the solid residue with additional solvent.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

Spectral Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of DTBBQ are relatively simple and highly characteristic due to the molecule's symmetry.

¹H NMR (300 MHz, CDCl₃):

-

δ ~6.5-6.7 ppm (s, 2H): This singlet corresponds to the two equivalent vinylic protons on the benzoquinone ring.

-

δ ~1.3 ppm (s, 18H): This sharp singlet is attributed to the eighteen equivalent protons of the two tert-butyl groups.

¹³C NMR:

The key resonances in the ¹³C NMR spectrum are expected for the carbonyl carbons, the vinylic carbons attached to the tert-butyl groups, the vinylic carbons bearing protons, and the carbons of the tert-butyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of DTBBQ provides valuable information about its functional groups.[6]

Key Vibrational Bands:

-

~1650-1680 cm⁻¹: A strong absorption band in this region is characteristic of the C=O stretching vibration of the conjugated ketone in the benzoquinone ring.

-

~2850-2970 cm⁻¹: These bands correspond to the C-H stretching vibrations of the methyl groups in the tert-butyl substituents.

-

~1600 cm⁻¹: A weaker band in this region is typically observed for the C=C stretching vibration of the quinone ring.

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by its electrophilic nature and its ability to act as an oxidizing agent.

Redox Chemistry

DTBBQ readily undergoes a two-electron, two-proton reduction to form the corresponding hydroquinone, 2,5-di-tert-butylhydroquinone. This reversible redox behavior is central to its role in many chemical and biological processes. The redox potential of DTBBQ has been reported to be approximately 2.658 V.[7] This property makes it a useful component in electrochemical applications, such as in redox flow batteries.

Caption: Redox interconversion of DTBBQ and its hydroquinone.

Role in Organic Synthesis

As an oxidizing agent, DTBBQ is employed in various organic transformations, particularly in dehydrogenation reactions. For instance, it is used in palladium-catalyzed oxidative N-α,β-dehydrogenation of amides to furnish enamides.[1] It also finds application in the palladium-catalyzed α,β-desaturation of N-protected lactams.[1]

Applications in Drug Development: A Promising Antibacterial Agent

Recent research has highlighted the potential of this compound as a potent antibacterial agent, offering a novel scaffold for the development of new anti-infective therapies.

Antibacterial Spectrum and Potency

DTBBQ has demonstrated significant activity against various bacterial species, including clinically relevant pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus (including MRSA and VISA strains) | 4–8 mg/L | |

| Other staphylococcal species | 4–64 mg/L |

Mechanism of Antibacterial Action

The antibacterial activity of DTBBQ is attributed to a multi-pronged mechanism of action, which is advantageous in combating the development of bacterial resistance.

-

Membrane Perturbation: DTBBQ disrupts the integrity of bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death. This action is effective against both growing and non-growing cells.

-

RNA Polymerase Inhibition: DTBBQ has been identified as a potent inhibitor of bacterial RNA polymerase.[8][9] By targeting this essential enzyme, it effectively halts transcription, a critical process for bacterial survival and proliferation.

Caption: Proposed antibacterial mechanism of DTBBQ.

Synergistic Effects and Therapeutic Potential

Encouragingly, DTBBQ exhibits synergistic activity with certain conventional antibiotics. For example, it acts synergistically with gentamicin in eradicating staphylococcal biofilms. This suggests its potential use in combination therapies to enhance the efficacy of existing drugs and combat antibiotic resistance. Furthermore, preliminary studies have indicated that DTBBQ does not cause significant damage to a living-skin equivalent following topical application and exhibits a low potential for resistance development.

Cytotoxicity Profile

While promising as an antibacterial agent, it is crucial to evaluate the cytotoxicity of DTBBQ against human cells. Studies on its hydroquinone precursor, 2,5-di-tert-butylhydroquinone, have shown inhibitory effects on human neutrophils (IC₅₀ of 13.5 µM for 5-LO inhibition) and COX-2 (IC₅₀ of 14.1 µM).[8] Further investigation into the specific cytotoxicity of DTBBQ on various human cell lines is warranted to establish a therapeutic window.

Conclusion and Future Perspectives

This compound is a molecule of considerable scientific interest, with established utility in organic synthesis and emerging potential in drug discovery. Its straightforward synthesis, well-defined chemical properties, and potent antibacterial activity, coupled with a low propensity for resistance, make it an attractive candidate for further development. Future research should focus on a more detailed elucidation of its molecular interactions with bacterial targets, comprehensive in vivo efficacy and toxicity studies, and the exploration of its therapeutic potential in various infection models. The versatile nature of DTBBQ ensures its continued relevance in both fundamental and applied chemical and biomedical research.

References

- STUDY OF 2,5-DI-TERT-BUTYL-1,4-BENZOQUINONE IN DIFFERENT SOLVENT MIXTURES: PHOTOCHEMICAL AND REDOX PROPERTIES. (URL: [Link])

- 2,5-Di-tert-butyl-1,4-benzoquinone, 2,5-DTBQ - Organic Chemistry Portal. (URL: [Link])

- Supplementary Information Table of contents Materials and Methods Supplementary Figures Figure S1. Cyclic voltammetry profiles of quinones - The Royal Society of Chemistry. (URL: [Link])

- NP_all. (URL: [Link])

- This compound | C14H20O2 | CID 17161 - PubChem. (URL: [Link])

- The mechanism of action of quinone antibiotics - PubMed. (URL: [Link])

- Our Evolving Understanding of the Mechanism of Quinolones - PMC - PubMed Central. (URL: [Link])

- Oxidation of 2,5-di-tert-Butylhydroquinone.

- Mechanisms of antibiotics inhibiting bacterial RNA polymerase | Request PDF. (URL: [Link])

- Antibiotics: DNA & RNA Synthesis Inhibitors: Part 4 - YouTube. (URL: [Link])

- 2,5-Di-tert-butyl-1,4-benzoquinone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- Chemical Properties of 2,5-di-tert-Butyl-1,4-benzoquinone (CAS 2460-77-7) - Cheméo. (URL: [Link])

- Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PMC - NIH. (URL: [Link])

- FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone - PubMed. (URL: [Link])

- Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC - PubMed Central. (URL: [Link])

- Interaction of 2, 5-di-tert-butyl-1, 4-Benzoquinone with Selected Antibacterial Drug Target Enzymes by In silico Molecular Docking Studies | Request PDF - ResearchG

- Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: what kills the untre

- 2,5-Dihydroxy-1,4-benzoquinones Appended with −P( O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC - NIH. (URL: [Link])

- On the H NMR Spectra of 2-Substituted Benzoquinones - auremn. (URL: [Link])

- Typical cyclic voltammetry of 2.0 mM 1,4-benzoquinone, in DMSO +0.2 M...

- The in-vitro cytotoxic IC50 values on selected normal cell lines.

- Functional group profiling of medicinal plants using FTIR spectroscopy - | World Journal of Biology Pharmacy and Health Sciences. (URL: [Link])

- Preclinical evaluation and molecular docking of 2,5-di-tert-butyl-1,4-benzoquinone (DTBBQ) from Streptomyces sp.

- FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone. | Semantic Scholar. (URL: [Link])

- Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystalliz

- The influence of the quinone antioxidants tert-butylhydroquinone and 2,5-di-tert-butylhydroquinone on the arachidonic acid metabolism in vitro - ResearchG

- Reactions between 2,5-di-t-butyl-1,4-benzoquinone and certain primary aliph

- CN102173981A - Method for synthesizing 2-tertiary butyl hydroquinone (TBHQ)

- FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes...

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - NIH. (URL: [Link])

- Spectral analysis and density functional theory study of tert-butylhydroquinone - 物理学报. (URL: [Link])

- tert-Butyl-p-benzoquinone - the NIST WebBook. (URL: [Link])

Sources

- 1. 2,5-Di-tert-butyl-1,4-benzoquinone, 2,5-DTBQ [organic-chemistry.org]

- 2. This compound | C14H20O2 | CID 17161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Di-tert-butyl-1,4-benzoquinone(2460-77-7) 1H NMR spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. journalwjbphs.com [journalwjbphs.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2,5-Di-tert-butylbenzoquinone: Properties, Synthesis, and Applications

Introduction: 2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ), a prominent member of the p-benzoquinone family, is a versatile organic compound characterized by a quinone ring symmetrically substituted with two bulky tert-butyl groups.[1] This unique structural arrangement imparts a combination of steric hindrance and electronic properties that make it a valuable tool in both synthetic chemistry and biological research. The tert-butyl groups enhance its stability and solubility in organic solvents while modulating its redox potential, distinguishing it from unsubstituted p-benzoquinone. This guide provides an in-depth exploration of the physical and chemical properties of DTBBQ, detailed protocols for its synthesis and analysis, and a review of its applications for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical Properties

2,5-Di-tert-butylbenzoquinone is a yellow crystalline solid at room temperature.[1] The bulky tert-butyl groups sterically shield the carbonyl carbons and the double bonds of the quinone ring, influencing its reactivity and intermolecular interactions.

A compilation of the core physical and computed properties of DTBBQ is presented below for quick reference. This data is essential for its handling, purification, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀O₂ | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 152-154 °C | |

| Solubility | Insoluble in water; Soluble in ether, benzene, acetic acid, hot alcohol, acetonitrile, acetone. | [3] |

| IUPAC Name | 2,5-di-tert-butylcyclohexa-2,5-diene-1,4-dione | [1] |

| CAS Number | 2460-77-7 | [2] |

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of DTBBQ.

-

¹H NMR: The proton NMR spectrum is remarkably simple due to the molecule's symmetry. It typically shows a singlet for the 18 equivalent protons of the two tert-butyl groups and a singlet for the two equivalent vinyl protons on the quinone ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the vinyl carbons attached to the tert-butyl groups, the vinyl carbons bearing hydrogen, the quaternary carbons of the tert-butyl groups, and the primary carbons of the methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the conjugated ketone (typically around 1650-1680 cm⁻¹) and C=C stretching of the ring.

-

UV-Visible Spectroscopy: In solvents like acetonitrile, DTBBQ exhibits characteristic absorption maxima in the UV region, which are useful for quantitative analysis.[3]

-

Mass Spectrometry (MS): Mass spectral analysis will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

Part 2: Synthesis and Purification

The most common and efficient laboratory synthesis of this compound involves the oxidation of its hydroquinone analogue, 2,5-di-tert-butylhydroquinone (DTBHQ). The precursor, DTBHQ, is typically synthesized via a Friedel-Crafts alkylation of hydroquinone.

The synthesis of DTBHQ is a classic electrophilic aromatic substitution. The use of an acid catalyst promotes the formation of a tert-butyl carbocation from tert-butanol, which then alkylates the electron-rich hydroquinone ring.

-

Causality of Experimental Choices:

-

Catalyst: Phosphoric acid is a common choice as it is a strong, non-oxidizing acid that effectively catalyzes the alkylation while minimizing side reactions.[4][5]

-

Solvent: Toluene is used as the solvent because it is inert under the reaction conditions and has a suitable boiling point to maintain the optimal reaction temperature (85-105 °C), which favors the formation of the di-substituted product over the mono-substituted byproduct.[4][5]

-

Slow Addition: The slow, controlled addition of the tert-butanol/acid mixture is crucial to maintain a low concentration of the electrophile, which helps to suppress the formation of the mono-alkylated byproduct, tert-butylhydroquinone (TBHQ).[5]

-

The conversion of the hydroquinone to the quinone is a straightforward oxidation reaction. Various oxidizing agents can be employed.

-

Causality of Experimental Choices:

-

Oxidizing Agent: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting hydroquinones to benzoquinones.[6] It is a heterogeneous reagent, which simplifies the workup process as the excess reagent and manganese byproducts can be easily removed by filtration.

-

Solvent: Toluene is a suitable solvent as it readily dissolves the starting hydroquinone, is inert to the oxidizing agent, and allows for gentle heating to increase the reaction rate.[6]

-

This protocol details the oxidation of DTBHQ to DTBBQ.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-di-tert-butylhydroquinone (1.0 eq) in toluene.

-

Addition of Oxidant: To the stirring solution, add powdered manganese dioxide (2.0 eq) portion-wise at room temperature. [6]3. Reaction: Heat the reaction mixture to 70 °C and maintain this temperature for approximately 3 hours. [6]4. Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting hydroquinone spot is no longer visible.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the manganese dioxide and its byproducts. Wash the filter cake with additional toluene.

-

Isolation: Combine the filtrate and washings, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude DTBBQ.

-

Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the resulting yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Rationale for Purification Solvent: Ethanol is an excellent choice for recrystallization because DTBBQ is highly soluble in hot ethanol but has significantly lower solubility at cold temperatures, allowing for high recovery of pure crystals upon cooling. [7]Impurities, such as any remaining starting material or over-oxidized products, tend to have different solubility profiles and remain in the cold mother liquor. [7][8]

Part 3: Chemical Reactivity and Mechanisms

The chemical behavior of DTBBQ is dominated by the electrophilic nature of the quinone ring and its ability to act as an oxidant in a reversible redox couple with DTBHQ.

Quinones are known to participate in oxidation-reduction cycles, and DTBBQ is no exception. It can be reduced to the corresponding hydroquinone (DTBHQ), often via a stable semiquinone radical intermediate. [1]This redox activity is central to its role in both chemical synthesis and biological systems. This property is being explored for applications in organic redox flow batteries, where the quinone/hydroquinone couple can store and release electrical energy. [3]

DTBBQ is an effective stoichiometric oxidant in various palladium-catalyzed dehydrogenation reactions, such as the conversion of cyclic ketones to phenols or lactams to unsaturated lactams. [9][10]

-

// Nodes PdII [label="Pd(II) Catalyst", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Pd(II)-Substrate\nComplex", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Pd(0)-H₂", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PdII -> Intermediate1 [label=" + Substrate (R-H)"]; Intermediate1 -> Intermediate2 [label=" β-Hydride Elimination"]; Intermediate2 -> PdII [label=" + DTBBQ\n - DTBHQ\n - Product (R)", color="#EA4335"];

// Invisible nodes for labels sub [label="Substrate (R-H)", shape=none, fontcolor="#5F6368"]; prod [label="Product (R)", shape=none, fontcolor="#5F6368"]; dtbbq [label="DTBBQ\n(Oxidant)", shape=none, fontcolor="#EA4335"]; dtbhq [label="DTBHQ\n(Reduced)", shape=none, fontcolor="#EA4335"];

// Positioning labels sub -> PdII [style=invis]; Intermediate2 -> prod [style=invis]; dtbbq -> Intermediate2 [style=invis]; dtbhq -> PdII [style=invis]; }

Caption: Catalytic cycle of Pd-catalyzed dehydrogenation using DTBBQ.

Part 4: Applications in Drug Development and Biology

While a versatile synthetic reagent, DTBBQ has also garnered significant interest for its potent biological activities, particularly as an antibacterial agent.

DTBBQ has been identified as a potent agent against pathogenic bacteria, most notably Staphylococcus aureus, including strains that are resistant to conventional antibiotics. [11]It is particularly effective at eradicating bacterial biofilms, which are structured communities of bacteria that are notoriously difficult to treat.

-

Mechanism of Action: The antibacterial efficacy of DTBBQ is attributed to its ability to kill both growing and non-growing bacterial cells by causing membrane perturbation. Unlike many redox-active compounds, its primary mode of action against biofilms is not the disruption of the biofilm matrix itself, but rather the direct killing of the embedded bacteria. Furthermore, DTBBQ has been shown to be a potent inhibitor of bacterial RNA polymerase. [3]This multi-faceted mechanism makes it a promising candidate for development as a topical antibiofilm agent.

-

Drug Target Interactions: In silico molecular docking studies have shown that DTBBQ can interact with several key bacterial enzymes, including Topoisomerase II, Topoisomerase IV, Enoyl-ACP reductase, and Dihydrofolate reductase, with the amino acid lysine being a common interaction point. [11]

Part 5: Analytical and Handling Procedures

Proper handling and analysis are paramount for ensuring the integrity of research results and laboratory safety.

-

Hazards: this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Always handle DTBBQ in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

-

Quantity: Weigh 5-25 mg of the purified DTBBQ for a standard ¹H NMR spectrum. [12]2. Solvent: Select a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Acetone-d₆. Use approximately 0.6-0.7 mL of solvent. [12]3. Dissolution: Place the solid in a clean, dry vial. Add the deuterated solvent and gently agitate until the solid is completely dissolved.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. [13][14]5. Final Volume: Ensure the final sample depth in the NMR tube is at least 4.5 cm for optimal magnetic field homogeneity (shimming). [13]6. Capping and Labeling: Cap the NMR tube securely and label it clearly before analysis.

Conclusion

This compound is a compound of significant utility, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its well-defined redox properties make it an effective oxidizing agent in modern catalytic processes, while its potent, multi-target antibacterial activity presents a promising avenue for combating biofilm-associated infections. The protocols and data presented in this guide offer a comprehensive resource for scientists aiming to leverage the unique properties of this versatile quinone in their research endeavors.

References

- Synthesis of 2-tert-butyl-1,4-benzoquinone. (n.d.). PrepChem.com.

- Why is the choice of solvent important in recrystallization?. (2021, August 29). Quora.

- How To Prepare Samples For NMR. (n.d.). Scribd.

- How to make an NMR sample. (n.d.). NMR Service.

- STUDY OF 2,5-DI-TERT-BUTYL-1,4-BENZOQUINONE IN DIFFERENT SOLVENT MIXTURES: PHOTOCHEMICAL AND REDOX PROPERTIES. (n.d.).

- 2,5-Di-tert-butyl-1,4-benzoquinone, 2,5-DTBQ. (n.d.). Organic Chemistry Portal.

- Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation. (n.d.). National Institutes of Health (NIH).

- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.

- Interaction of 2, 5-di-tert-butyl-1, 4-Benzoquinone with Selected Antibacterial Drug Target Enzymes by In silico Molecular Docking Studies. (2025, August 10). ResearchGate.

- NMR Sample Preparation guidelines. (n.d.).

- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

- 2,5-di-tert-Butyl-1,4-benzoquinone. (n.d.). NIST WebBook.

- Proposed mechanistic pathway of palladium-catalyzed dehydrogenation of.... (n.d.). ResearchGate.

- This compound. (n.d.). PubChem.

- Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. (n.d.). National Institutes of Health (NIH).

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.

- Chemical Properties of 2,5-di-tert-Butyl-1,4-benzoquinone (CAS 2460-77-7). (n.d.). Cheméo.

- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.... (2024, July 5).

- 3.3: Choice of Solvent. (2022, April 7). Chemistry LibreTexts.

- Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. (2024, April 1). ACS Publications.

Sources

- 1. This compound | C14H20O2 | CID 17161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-di-tert-Butyl-1,4-benzoquinone [webbook.nist.gov]

- 3. oszk.ttk.pte.hu [oszk.ttk.pte.hu]

- 4. 2,5-Di-tert-butylhydroquinone synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,5-Di-tert-butyl-1,4-benzoquinone, 2,5-DTBQ [organic-chemistry.org]

- 10. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mt.com [mt.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. scribd.com [scribd.com]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

2,5-Di-tert-butylbenzoquinone structure and molecular weight

An In-depth Technical Guide to 2,5-Di-tert-butyl-1,4-benzoquinone: Structure, Properties, and Applications

Introduction

2,5-Di-tert-butyl-1,4-benzoquinone (DTBQ) is a notable organic compound belonging to the p-benzoquinone family.[1] Characterized by a central benzoquinone ring substituted with two bulky tert-butyl groups, DTBQ is a yellow crystalline solid at room temperature.[1][2] Its unique structure imparts significant steric hindrance and electronic properties, making it a valuable molecule in various scientific domains. It serves as a versatile reagent in organic synthesis, a potent antioxidant, and a subject of study in materials science and pharmacology.[2][3] This guide provides a detailed examination of its molecular structure, physicochemical properties, synthesis, and key applications for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Identification

The fundamental structure of DTBQ consists of a six-membered carbon ring with two ketone groups in the para positions (1 and 4) and two tert-butyl groups at the 2 and 5 positions. The steric bulk of the tert-butyl groups is a defining feature, influencing the molecule's reactivity, solubility, and intermolecular interactions.

Caption: Chemical structure of 2,5-Di-tert-butyl-1,4-benzoquinone.

For unambiguous identification, a standardized set of chemical identifiers is crucial. The following table summarizes these key details.

| Identifier | Value |

| IUPAC Name | 2,5-di-tert-butylcyclohexa-2,5-diene-1,4-dione[1] |

| CAS Number | 2460-77-7[1][2][4][5] |

| Molecular Formula | C₁₄H₂₀O₂[1][4][5] |

| Canonical SMILES | CC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)C[1] |

| InChI | InChI=1S/C14H20O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,1-6H3[1][4] |

| InChIKey | ZZYASVWWDLJXIM-UHFFFAOYSA-N[1][4] |

Molecular Weight and Physicochemical Properties

The molecular weight and physical properties of DTBQ are fundamental to its application in experimental settings, dictating its behavior in various solvents and reaction conditions.

| Property | Value |

| Molecular Weight | 220.31 g/mol [1][6][7] |

| Exact Mass | 220.146329876 Da[1] |

| Physical Description | Yellow to golden crystalline powder[1][2][5] |

| Melting Point | 152-154 °C[7] |

| Boiling Point | 285.4 °C at 760 mmHg[5] |

| Solubility | Insoluble in water; soluble in ether, benzene, acetic acid, and hot alcohol[1][5] |

Synthesis of 2,5-Di-tert-butyl-1,4-benzoquinone

The synthesis of DTBQ is commonly achieved via the acid-catalyzed Friedel-Crafts alkylation of hydroquinone with a tert-butylating agent, such as tert-butanol. The corresponding hydroquinone is subsequently oxidized to the target benzoquinone. The choice of catalyst and reaction conditions is critical to favor the di-substituted product over the mono-substituted byproduct, tert-butylhydroquinone (TBHQ).[8]

Caption: Generalized workflow for the synthesis of DTBQ.

Experimental Protocol: Synthesis of 2,5-Di-tert-butylhydroquinone

The following protocol outlines a general procedure for synthesizing the hydroquinone precursor, which can then be oxidized to DTBQ.

-

Reactor Setup : Charge a suitable reactor vessel with hydroquinone and a solvent such as toluene. Heat the mixture to a temperature between 70-100°C with agitation.[9]

-

Reactant Addition : Prepare a mixture of tert-butanol and an acid catalyst (e.g., phosphoric acid). Slowly add this mixture to the reactor over an extended period (e.g., 10-20 hours) while maintaining the reaction temperature at 85-105°C.[8][9] The controlled addition is crucial for maximizing the yield of the di-substituted product.[8]

-

Phase Separation : After the reaction is complete, allow the mixture to settle. The denser phosphoric acid layer will separate from the organic (toluene) layer. Remove the acid layer.[9]

-

Crystallization : Transfer the organic layer to a crystallizer and cool it to 30-40°C. The crude 2,5-di-tert-butylhydroquinone will precipitate out of the solution.[9]

-

Filtration and Purification : Collect the precipitated solid via filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water or isopropyl benzene) to achieve the desired purity.[9]

-

Oxidation to Quinone : The purified 2,5-di-tert-butylhydroquinone is then oxidized using a suitable oxidizing agent to yield the final product, 2,5-di-tert-butyl-1,4-benzoquinone.

Applications and Reactivity

DTBQ's chemical properties make it a valuable compound in several areas of research and industry.

-

Organic Synthesis : As a moderately strong oxidizing agent, DTBQ is employed in various chemical transformations. It is particularly useful in palladium-catalyzed dehydrogenation reactions, such as the conversion of N-protected lactams and amides into their corresponding α,β-unsaturated counterparts.[10]

-

Antioxidant Properties : Quinones are known to participate in redox cycles.[1] DTBQ can act as a radical scavenger, a property that makes its reduced form, 2,5-di-tert-butylhydroquinone (DTBHQ), a widely used antioxidant and stabilizer in polymers, rubbers, and oils.[2][11]

-

Polymer Chemistry : The reactivity of the quinone moiety allows DTBQ to function as a crosslinking agent, helping to form stable networks in polymer chains.[2]

-

Biological Activity : DTBQ has demonstrated significant biological activity. It has been identified as a potent antibacterial agent, showing promise in addressing emerging antibacterial resistance.[6] Furthermore, it acts as a potent inhibitor of RNA polymerase, making it a valuable tool for biochemical and pharmacological research.[6]

Spectroscopic Characterization

The structure and purity of DTBQ are routinely confirmed using a variety of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.[1][12]

-

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation patterns, confirming the compound's identity.[1]

-

UV-Visible Spectroscopy : DTBQ exhibits characteristic absorption in the ultraviolet-visible region of the electromagnetic spectrum, with a notable absorption maximum around 258 nm in acetonitrile.[13]

References

- This compound | C14H20O2 | CID 17161 - PubChem.

- 2,5-di-tert-Butyl-1,4-benzoquinone - NIST WebBook.

- Chemical Properties of 2,5-di-tert-Butyl-1,4-benzoquinone (CAS 2460-77-7) - Cheméo.

- STUDY OF 2,5-DI-TERT-BUTYL-1,4-BENZOQUINONE IN DIFFERENT SOLVENT MIXTURES: PHOTOCHEMICAL AND REDOX PROPERTIES.

- 2,5-Di-tert-butyl-1,4-benzoquinone - PhotochemCAD.

- 2,5-Di-tert-butyl-1,4-benzoquinone, 2,5-DTBQ - Organic Chemistry Portal.

- This compound (C14H20O2) - PubChemLite.

- 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem.

- 2,5-DI-TERT-BUTYLBENZENE-1,4-DIOL - Matrix Fine Chemicals.

- Reactions between 2,5-di-t-butyl-1,4-benzoquinone and certain primary aliphatic amines.

- 2,5-di-tert-Butyl-1,4-benzoquinone - NIST WebBook.

- Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization.

Sources

- 1. This compound | C14H20O2 | CID 17161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,5-di-tert-Butyl-1,4-benzoquinone [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2,5-二叔丁基-1,4-苯醌 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,5-Di-tert-butylhydroquinone synthesis - chemicalbook [chemicalbook.com]

- 10. 2,5-Di-tert-butyl-1,4-benzoquinone, 2,5-DTBQ [organic-chemistry.org]

- 11. cleanscience.co.in [cleanscience.co.in]

- 12. 2,5-Di-tert-butyl-1,4-benzoquinone(2460-77-7) 1H NMR [m.chemicalbook.com]

- 13. PhotochemCAD | 2,5-Di-tert-butyl-1,4-benzoquinone [photochemcad.com]

Synthesis of 2,5-Di-tert-butylbenzoquinone from Hydroquinone: A Senior Application Scientist's In-depth Technical Guide

Introduction

2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ) is a valuable chemical intermediate and oxidizing agent in organic synthesis.[1][2] Its sterically hindered quinone framework makes it a useful reagent in various chemical transformations. The synthesis of DTBBQ is a well-established, two-stage process commencing from hydroquinone. The initial step involves the formation of its precursor, 2,5-di-tert-butylhydroquinone (DTBHQ), a potent antioxidant and stabilizer used in the polymer and rubber industries.[3][4] This is followed by the oxidation of DTBHQ to yield the target benzoquinone.

This guide provides a comprehensive, in-depth exploration of this synthetic pathway. Moving beyond a simple recitation of steps, we will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss critical process optimization and safety considerations. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the laboratory-scale synthesis of 2,5-di-tert-butylbenzoquinone.

Part I: Synthesis of 2,5-Di-tert-butylhydroquinone (DTBHQ)

The conversion of hydroquinone to DTBHQ is achieved through a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution is the cornerstone of this synthesis, but its successful execution requires careful control of reaction parameters to ensure high selectivity for the desired 2,5-disubstituted product.

Reaction Mechanism: A Tale of Electrophilic Aromatic Substitution

The Friedel-Crafts alkylation of hydroquinone with tert-butanol is an acid-catalyzed reaction.[5][6] The mechanism proceeds through several key steps:

-

Generation of the Electrophile: The strong acid catalyst (e.g., phosphoric or sulfuric acid) protonates the hydroxyl group of tert-butanol. This creates a good leaving group (water), which departs to form a stable tertiary carbocation, the tert-butyl cation.[5] This is the key electrophile in the reaction.

-

Electrophilic Attack: The hydroquinone ring is electron-rich due to the activating, electron-donating nature of its two hydroxyl groups. The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic tert-butyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion.

-

Rearomatization: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new tert-butyl group, restoring the aromaticity of the ring.

-

Second Alkylation: The product of the first alkylation, tert-butylhydroquinone (TBHQ), is even more activated than the starting hydroquinone due to the additional electron-donating alkyl group. It readily undergoes a second alkylation. The steric bulk of the first tert-butyl group and the directing effects of the hydroxyl groups favor the addition of the second tert-butyl group at the C-5 position, leading to the desired 2,5-di-tert-butylhydroquinone.

Controlling the reaction to favor the di-substituted product over the mono-substituted byproduct (TBHQ) is the primary challenge.[7] Strategies to achieve this, such as the slow addition of the alkylating agent and precise temperature control, are discussed in the protocol below.[7][8]

Diagram: Friedel-Crafts Alkylation Mechanism

Caption: Mechanism of the acid-catalyzed Friedel-Crafts alkylation.

Experimental Protocol: A Validated Approach for DTBHQ Synthesis

This protocol is based on established literature procedures and is designed to maximize the yield of the desired di-substituted product.[7][8]

Materials & Reagents:

-

Hydroquinone

-

tert-Butanol

-

Phosphoric Acid (85%)

-

Toluene

-

Acetone

-

Deionized Water

-

Round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer

-

Heating mantle with temperature controller

-

Crystallization dish

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask, charge hydroquinone (1.0 eq) and toluene. Begin stirring and heat the mixture to 70-80°C until the hydroquinone is fully dissolved.

-

Catalyst and Reagent Addition: In a separate vessel, prepare a mixture of tert-butanol (2.5 - 3.0 eq) and phosphoric acid.

-

Slow Addition: Transfer the tert-butanol/phosphoric acid mixture to an addition funnel. Add this mixture dropwise to the heated hydroquinone solution over a period of 10 to 20 hours. This slow addition is critical to minimize the formation of the mono-alkylated byproduct, TBHQ.[7][8]

-

Reaction: After the addition is complete, increase the temperature to 85-105°C and maintain for an additional 2-4 hours to ensure the reaction goes to completion.[8]

-

Workup and Isolation: Allow the reaction mixture to cool to approximately 60°C. Two layers will form. Separate and discard the lower phosphoric acid layer.

-

Crystallization: Transfer the upper toluene layer to a crystallizer or beaker. Cool the solution to 30-40°C to induce precipitation of the crude DTBHQ.[7][8]

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold toluene or hexane to remove soluble impurities.

-

Purification (Recrystallization): For higher purity, dissolve the crude DTBHQ in a minimal amount of a hot acetone/water mixture. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a cold acetone/water mixture, and dry under vacuum. The melting point of pure DTBHQ is 216-218°C.

Data Summary: Typical Reaction Parameters

| Parameter | Value/Condition | Rationale & Notes |

| Hydroquinone:tert-Butanol | 1 : 2.5 - 3.0 | A molar excess of the alkylating agent drives the reaction towards di-substitution.[7] |

| Catalyst | Phosphoric Acid / Sulfuric Acid | Strong protic acids are effective catalysts for generating the t-butyl carbocation.[7] |

| Solvent | Toluene | An effective solvent that allows for the necessary reaction temperature range.[8] |

| Reaction Temperature | 85 - 105°C | Higher temperatures favor the formation of the di-substituted product.[7] |

| Addition Time | 10 - 20 hours | Slow, controlled addition is key to minimizing the mono-substituted TBHQ byproduct.[8] |

| Expected Yield | 70 - 90% | Yields are highly dependent on precise control of reaction conditions.[9] |

Part II: Oxidation of DTBHQ to this compound

The final step in the synthesis is the oxidation of the hydroquinone intermediate to the target benzoquinone. This transformation is generally efficient and high-yielding.

Mechanism and Oxidant Selection

The oxidation of a hydroquinone to a benzoquinone involves the removal of two protons and two electrons (a net dehydrogenation). The choice of oxidizing agent is crucial for a clean and efficient reaction. While various reagents can accomplish this, such as Fremy's salt or oxygen with a catalyst, Ceric Ammonium Nitrate (CAN) is a common and effective choice for laboratory-scale synthesis due to its high reactivity and ease of handling.[2]

Experimental Protocol: Oxidation

This protocol provides a general method for the oxidation of DTBHQ.[2]

Materials & Reagents:

-

2,5-Di-tert-butylhydroquinone (DTBHQ)

-

Ceric Ammonium Nitrate (CAN) or other suitable oxidant

-

Acetonitrile

-

Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the purified DTBHQ (1.0 eq) in acetonitrile in an Erlenmeyer flask.

-

Oxidant Addition: In a separate flask, dissolve Ceric Ammonium Nitrate (CAN) (approx. 2.2 eq) in water.

-

Reaction: Add the CAN solution dropwise to the stirring DTBHQ solution at room temperature. The reaction is typically rapid, indicated by a color change to a vibrant yellow.

-

Quenching and Extraction: Once the reaction is complete (monitorable by TLC), quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash successively with water and then brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or hexane. The final product, this compound, is a yellow crystalline solid with a melting point of 152-154°C.[10]

Diagram: Overall Synthesis Workflow

Caption: High-level workflow for the two-stage synthesis.

Safety and Handling

Professional laboratory safety practices are mandatory when performing this synthesis.

-

Reagents: Hydroquinone is harmful if swallowed and can cause skin irritation and sensitization. Strong acids like phosphoric and sulfuric acid are highly corrosive and can cause severe burns. Toluene and other organic solvents are flammable and should be handled in a well-ventilated fume hood.

-

Intermediate (DTBHQ): May cause an allergic skin reaction and respiratory irritation.

-

Final Product (DTBBQ): Causes skin, eye, and respiratory irritation.[10][11][12]

-

Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.[11]

-

Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.[10][11]

References

- This compound | C14H20O2 | CID 17161 - PubChem. National Center for Biotechnology Information.

- TERTIARY BUTYLHYDROQUINONE. Food and Agriculture Organization of the United Nations.

- Synthesis of 2,5-di-(tert-butyl) hydroquinone by methyl tert-butyl ether - ResearchGate. ResearchGate.

- A kind of directional synthesis method of 2,5 di tert butyl hydroquinone - Google Patents. Google Patents.

- Chemical structures of TBHQ and TBBQ, and oxidative conversion of the... - ResearchGate. ResearchGate.

- STUDY OF 2,5-DI-TERT-BUTYL-1,4-BENZOQUINONE IN DIFFERENT SOLVENT MIXTURES: PHOTOCHEMICAL AND REDOX PROPERTIES. University of Miskolc.

- Friedel-Crafts Alkylation | Eastern Kentucky University - EduBirdie. EduBirdie.

- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Massachusetts Boston.

- FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE - Theochem @ Mercer University. Mercer University.

- The role of silica gel in the solid-phase-catalyzed friedel-crafts tert-butylation of hydroquinone. - JEWLScholar@MTSU. Middle Tennessee State University.

- 2,5-Di-tert-butyl-1,4-benzoquinone, 2,5-DTBQ - Organic Chemistry Portal. Organic Chemistry Portal.

- Friedel-Crafts Alkylation - Organic Chemistry Portal. Organic Chemistry Portal.

- tert-butyl hydroquinone tbhq: Topics by Science.gov. Science.gov.

- Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed. National Center for Biotechnology Information.

- tert-Butylhydroquinone - Wikipedia. Wikipedia.

- Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. The Institution of Chemical Engineers.

Sources

- 1. 2,5-Di-tert-butyl-1,4-benzoquinone, 2,5-DTBQ [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cleanscience.co.in [cleanscience.co.in]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 6. cerritos.edu [cerritos.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,5-Di-tert-butylhydroquinone synthesis - chemicalbook [chemicalbook.com]

- 9. CN104003847B - A kind of directional synthesis method of 2,5 di tert butyl hydroquinone - Google Patents [patents.google.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 2,5-Di-tert-butyl-1,4-benzoquinone - Safety Data Sheet [chemicalbook.com]

- 12. This compound | C14H20O2 | CID 17161 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,5-Di-tert-butyl-1,4-benzoquinone IUPAC name and synonyms

An In-Depth Technical Guide to 2,5-Di-tert-butyl-1,4-benzoquinone for Researchers and Drug Development Professionals

Introduction

2,5-Di-tert-butyl-1,4-benzoquinone (DTBQ) is a versatile organic compound that has garnered significant attention across multiple scientific disciplines. Characterized by a benzoquinone core substituted with two bulky tert-butyl groups, its unique electronic and steric properties make it a valuable tool in organic synthesis, polymer chemistry, and particularly, in the field of drug discovery and development. This guide provides a comprehensive overview of DTBQ, focusing on its chemical identity, synthesis, mechanisms of action, and practical applications for researchers. As a Senior Application Scientist, the intent here is not merely to list facts, but to provide a foundational understanding of the causality behind its utility and the protocols to validate its function.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the bedrock of reproducible science. DTBQ is a distinct molecule with specific identifiers and characteristics that dictate its handling, solubility, and reactivity.

Nomenclature and Synonyms

The standardized IUPAC name for this compound is 2,5-di-tert-butylcyclohexa-2,5-diene-1,4-dione [1][2]. However, in literature and commercial catalogs, it is frequently referred to by a variety of synonyms. Awareness of these synonyms is crucial for exhaustive literature searches.

-

2,5-Di-tert-butyl-1,4-benzoquinone

-

2,5-TBQ[1]

Key Identifiers and Properties

The fundamental properties of DTBQ are summarized below. These data are critical for experimental design, from dissolving the compound for an assay to predicting its behavior in different chemical environments.

| Property | Value | Source |

| CAS Number | 2460-77-7 | [1][2] |

| Molecular Formula | C₁₄H₂₀O₂ | [1][2] |

| Molecular Weight | 220.31 g/mol | [1] |

| Appearance | Yellow to golden crystalline powder | [5] |

| Melting Point | 152-154 °C | |

| Solubility | Insoluble in water; Soluble in 2-propanol, acetone, acetonitrile | [6] |

| IUPAC InChIKey | ZZYASVWWDLJXIM-UHFFFAOYSA-N | [1][2] |

Part 2: Synthesis and Mechanistic Rationale

While commercially available, understanding the synthesis of DTBQ provides insight into its chemical reactivity and potential impurities. A common laboratory-scale approach involves the oxidation of 2,5-di-tert-butylhydroquinone. The hydroquinone precursor itself can be synthesized via a Friedel-Crafts alkylation of hydroquinone.

The selection of an acid catalyst like phosphoric acid in the alkylation step is a deliberate choice to favor the dialkylated product while minimizing side reactions. The subsequent oxidation to the quinone is a straightforward process, often using a mild oxidizing agent. This two-step process is efficient and illustrative of fundamental organic reactions.

Caption: A simplified workflow for the synthesis of 2,5-Di-tert-butyl-1,4-benzoquinone.

Part 3: Applications in Drug Development and Research

DTBQ's utility in a research context, particularly for drug development, stems from its potent biological activities. Its structure allows it to participate in redox cycling and interact with key biological macromolecules.

Primary Application: Antibacterial Agent

DTBQ has been identified as a potent antibacterial agent, originally isolated from the marine microorganism Streptomyces sp. VITVSK1[7][8]. This discovery positions it as a lead compound for developing new antibiotics, an area of critical need due to rising antimicrobial resistance.

Mechanism of Action: The primary antibacterial mechanism of DTBQ is the inhibition of RNA polymerase, a fundamental enzyme required for bacterial transcription and survival[7][9]. By targeting this enzyme, DTBQ effectively halts protein synthesis and arrests bacterial growth.

Further computational studies have explored DTBQ's potential to interact with other critical bacterial targets. In silico molecular docking simulations suggest favorable binding energies with enzymes essential for bacterial viability, including:

-

Dihydrofolate reductase (DHFR)

-

Enoyl-ACP reductase

-

Topoisomerase II and IV [9]

These findings, while preliminary, suggest that DTBQ may possess a multi-targeted mechanism of action, which could be advantageous in overcoming resistance. The diagram below illustrates these established and putative molecular targets.

Caption: Molecular targets of DTBQ in bacteria, including established and putative interactions.

The related compound, tert-butyl benzoquinone (TBBQ), has also demonstrated potent activity against Staphylococcus aureus biofilms[10]. Crucially, its mechanism does not rely on destroying the biofilm matrix but rather on killing the slow-growing or non-growing persister cells within it by causing membrane perturbation[10]. This is a highly desirable characteristic for an anti-biofilm agent.

Broader Research Applications

Beyond its antibacterial properties, DTBQ and its hydroquinone form are used in other research areas:

-

SERCA Inhibition: The reduced form, 2,5-Di-tert-butylhydroquinone (BHQ), has been widely used as a selective inhibitor of the sarco-endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump to study intracellular calcium signaling[11]. However, researchers must exercise caution, as its specificity has been questioned, with reports of it also affecting L-type Ca²⁺ channels[11].

-

Redox Chemistry: As a quinone, DTBQ is an excellent redox-active molecule. It is used in electrochemical studies and as an oxidizing agent in organic synthesis[5]. Its two bulky tert-butyl groups provide steric hindrance that influences its reactivity and stabilizes the corresponding semiquinone radical, making it a subject of interest in physical organic chemistry.

-

Antioxidant: The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals.

Part 4: Self-Validating Experimental Protocol

To ensure the trustworthiness of research findings, protocols must be robust and self-validating. The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of DTBQ, a foundational assay for validating its antibacterial activity.

Protocol: Broth Microdilution MIC Assay for DTBQ against Staphylococcus aureus

1. Rationale and Causality: This protocol uses the standardized broth microdilution method to determine the lowest concentration of DTBQ that visibly inhibits the growth of S. aureus. The use of a 96-well plate format allows for efficient testing of multiple concentrations simultaneously. Resazurin is included as a cell viability indicator; blue (non-fluorescent) resazurin is reduced by metabolically active cells to pink (fluorescent) resorufin, providing a clear visual and quantitative endpoint.

2. Materials:

-

2,5-Di-tert-butyl-1,4-benzoquinone (DTBQ)

-

Dimethyl sulfoxide (DMSO), sterile

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

-

Sterile 96-well flat-bottom microtiter plates

-

Resazurin sodium salt solution (0.015% w/v in sterile PBS)

-

Positive control antibiotic (e.g., Gentamicin)

-

Multichannel pipette

-

Plate reader (optional, for fluorescence measurement)

-

Incubator (37°C)

3. Step-by-Step Methodology:

-

Step 1: Preparation of DTBQ Stock Solution.

-

Accurately weigh DTBQ powder and dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL). The choice of DMSO is due to DTBQ's poor aqueous solubility.

-

Self-Validation: Ensure the stock solution is fully dissolved with no visible precipitate.

-

-

Step 2: Bacterial Inoculum Preparation.

-

From a fresh agar plate, inoculate a single colony of S. aureus into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in fresh CAMHB to achieve a final working concentration of approximately 1.5 x 10⁶ CFU/mL.

-

-

Step 3: Serial Dilution in 96-Well Plate.

-

Add 100 µL of sterile CAMHB to wells 2 through 12 in a designated row.

-

Create a starting solution of DTBQ in the first well. For example, add 4 µL of the 10 mg/mL stock to 196 µL of CAMHB in well 1 to get a 200 µg/mL starting concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Controls:

-

Well 11 (Growth Control): 100 µL of CAMHB only (no DTBQ).

-

Well 12 (Sterility Control): 100 µL of CAMHB only (no bacteria will be added).

-

-

-

Step 4: Inoculation.

-

Add 100 µL of the prepared bacterial inoculum (from Step 2) to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well is now 200 µL, and the bacterial concentration is ~7.5 x 10⁵ CFU/mL. The DTBQ concentrations have been halved.

-

-

Step 5: Incubation.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Step 6: Determining the MIC.

-

After incubation, add 20 µL of the resazurin solution to each well and incubate for an additional 2-4 hours.

-

Visually inspect the plate. The MIC is the lowest concentration of DTBQ in a well that remains blue (or has prevented the color change to pink).

-

Validation Checks: The Growth Control (Well 11) must be pink. The Sterility Control (Well 12) must remain blue.

-

Conclusion

2,5-Di-tert-butyl-1,4-benzoquinone is more than just a chemical reagent; it is a molecular probe and a promising therapeutic lead. Its well-defined chemical properties, coupled with potent and specific biological activities like RNA polymerase inhibition, make it an invaluable asset for researchers in microbiology and drug development. By employing rigorous and self-validating protocols, the scientific community can continue to unlock the full potential of this fascinating molecule, paving the way for new discoveries and applications.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NIST. (n.d.). 2,5-di-tert-Butyl-1,4-benzoquinone. NIST Chemistry WebBook.

- Horváth, O., et al. (n.d.). STUDY OF 2,5-DI-TERT-BUTYL-1,4-BENZOQUINONE IN DIFFERENT SOLVENT MIXTURES: PHOTOCHEMICAL AND REDOX PROPERTIES.

- Barra, M., et al. (2001). 2,5-Di-t-butyl-1,4-benzohydroquinone (BHQ) inhibits vascular L-type Ca2+ channel via superoxide anion generation. British Journal of Pharmacology.

- Cheméo. (n.d.). Chemical Properties of 2,5-di-tert-Butyl-1,4-benzoquinone (CAS 2460-77-7).

- NIST. (n.d.). 2,5-di-tert-Butyl-1,4-benzoquinone. NIST Chemistry WebBook.

- PubChem. (n.d.). 2,6-Di-t-butyl-p-benzoquinone. National Center for Biotechnology Information.

- Organic Chemistry Portal. (n.d.). 2,5-Di-tert-butyl-1,4-benzoquinone, 2,5-DTBQ.

- Autech Industry Co., Limited. (n.d.). The Benefits of High-Purity 2,5-Di-tert-butyl-1,4-benzoquinone for Your Lab.

- Journal of the Chemical Society, Perkin Transactions 1. (1983). Reactions between 2,5-di-t-butyl-1,4-benzoquinone and certain primary aliphatic amines.

- ResearchGate. (n.d.). Interaction of 2, 5-di-tert-butyl-1, 4-Benzoquinone with Selected Antibacterial Drug Target Enzymes by In silico Molecular Docking Studies.

- PrepChem.com. (n.d.). Synthesis of 2,6-di-tert.butyl-hydroquinone.

- Lacey, J. A., et al. (2016). Tert-butyl benzoquinone: mechanism of biofilm eradication and potential for use as a topical antibiofilm agent. Journal of Antimicrobial Chemotherapy.

Sources

- 1. This compound | C14H20O2 | CID 17161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-di-tert-Butyl-1,4-benzoquinone [webbook.nist.gov]

- 3. 2,5-Di-tert-butyl-1,4-benzoquinone CAS#: 2460-77-7 [amp.chemicalbook.com]

- 4. 2,5-Di-tert-butyl-1,4-benzoquinone | 2460-77-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. oszk.ttk.pte.hu [oszk.ttk.pte.hu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2,5-Di-tert-butyl-1,4-benzoquinone | 2460-77-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Tert-butyl benzoquinone: mechanism of biofilm eradication and potential for use as a topical antibiofilm agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,5-Di-t-butyl-1,4-benzohydroquinone (BHQ) inhibits vascular L-type Ca2+ channel via superoxide anion generation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,5-Di-tert-butyl-1,4-benzoquinone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ), a compound of significant interest in pharmaceutical research and organic synthesis.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for successful experimental design, from reaction chemistry to formulation and biological assays. This document delves into the solubility profile of DTBBQ, the underlying physicochemical principles, and a robust, field-proven protocol for its empirical determination.

Introduction to 2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ)

2,5-Di-tert-butyl-1,4-benzoquinone (CAS No. 2460-77-7) is a synthetic organic compound characterized by a p-benzoquinone core substituted with two bulky tert-butyl groups.[3] It typically appears as a yellow to golden crystalline powder.[2][3] The presence of the tert-butyl groups significantly influences its chemical reactivity and physical properties, including its solubility.

DTBBQ is a valuable intermediate in organic synthesis and has garnered attention for its potent biological activities.[2] It is recognized as a potent antibacterial agent, showing promise against drug-resistant strains, and as an inhibitor of RNA polymerase.[1][4] These applications underscore the necessity of understanding its behavior in various solvent systems to facilitate its use in both research and development.

Physicochemical Drivers of DTBBQ Solubility

The solubility of DTBBQ is governed by the principle of "like dissolves like." Its molecular structure, featuring a largely nonpolar hydrocarbon framework (the benzene ring and two tert-butyl groups) and two moderately polar carbonyl groups, dictates its affinity for different types of solvents.

-

Apolar Character: The two bulky tert-butyl groups are sterically hindering and contribute significantly to the molecule's nonpolar nature. This results in favorable interactions with nonpolar and weakly polar organic solvents through van der Waals forces.

-

Polar Character: The two carbonyl (C=O) groups on the quinone ring introduce a degree of polarity, allowing for dipole-dipole interactions with polar solvents. However, these groups are the only polar sites on a large hydrophobic scaffold.

-

Hydrogen Bonding: DTBBQ can act as a hydrogen bond acceptor at its carbonyl oxygens but lacks hydrogen bond donor capabilities. This structural feature is a primary reason for its very poor solubility in protic solvents like water, where the solvent's strong hydrogen-bonding network is not easily disrupted to accommodate the large nonpolar molecule.[5]

This balance of features explains why DTBBQ is readily soluble in nonpolar aromatic solvents and chlorinated solvents, shows moderate to good solubility in polar aprotic solvents, and is poorly soluble in highly polar, protic solvents.

Qualitative Solubility Profile of DTBBQ

Based on empirical data from chemical handbooks and studies, the solubility of DTBBQ in common organic solvents can be summarized as follows.[3][5] This table serves as a practical guide for solvent selection in experimental work.

| Solvent Class | Solvent Example | Observed Solubility |

| Aromatic Hydrocarbons | Benzene | Soluble[3] |

| Ethers | Diethyl Ether | Soluble[3] |

| Ketones | Acetone | Soluble[5] |

| Nitriles | Acetonitrile | Soluble[5] |

| Alcohols | Propanol | Soluble[5] |

| Hot Alcohol | Soluble[3] | |

| Carboxylic Acids | Acetic Acid | Soluble[3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Insoluble[5] |

| Polar Protic | Water | Insoluble[3][5] |

Note: "Soluble" indicates that the compound dissolves to a practical extent for typical laboratory applications (e.g., for use as a reagent in a reaction). Quantitative data is necessary for precise applications like crystallization or formulation.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain quantitative solubility data, a rigorous and reproducible experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[6]

Expertise & Experience: The Rationale Behind the Protocol